N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrazole ring substituted with an ethyl group and a carboxamide group, along with a 3,4-dimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 3,4-dimethoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent acylation to introduce the carboxamide group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its cytotoxic properties and potential as an anticancer agent.
Industry: Utilized in the development of corrosion inhibitors and other functional materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including cytotoxicity and anti-inflammatory properties .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
N-(3,4-Dimethoxyphenyl)methyleneamino-4-hydroxy-benzamide: Known for its corrosion inhibition properties.
Uniqueness: N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of a pyrazole ring and a 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-17-11(7-8-15-17)14(18)16-10-5-6-12(19-2)13(9-10)20-3/h5-9H,4H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXJFKPMKDHAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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